

Application Notes and Protocols for Circular RNA Purification and LNP Delivery

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Compound of Interest

Compound Name: CP-LC-1254

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Introduction

Circular RNA (circRNA) has emerged as a promising modality for therapeutic applications due to its high stability and potential for sustained protein expression. Unlike linear mRNA, the covalently closed loop structure of circRNA renders it resistant to exonuclease degradation, leading to a longer half-life in vivo. The effective delivery of circRNA therapeutics is often achieved using lipid nanoparticles (LNPs), which protect the RNA cargo and facilitate its uptake by target cells. The purity and integrity of the circRNA are critical quality attributes that significantly impact the efficiency of LNP encapsulation and subsequent therapeutic efficacy.[1][2][3]

This document provides detailed application notes and protocols for the purification of in vitro transcribed (IVT) circRNA and its subsequent encapsulation into LNPs. While the specific ionizable lipid "CP-LC-1254" was not found in the available literature, this guide utilizes information on comparable novel ionizable lipids, such as CP-LC-0867 and CP-LC-0729, to illustrate the LNP formulation process.[4][5][6][7][8]

Application Notes

1. circRNA Production and Purification Strategy

The production of high-quality circRNA for therapeutic use involves several key steps: in vitro transcription (IVT) of a linear RNA precursor, self-splicing and circularization, and a robust purification process to remove residual linear and nicked RNA species, as well as other process-related impurities.[4][5] The permuted intron-exon (PIE) self-splicing system is a highly efficient method for generating circRNA.[4][5]

For purification, Oligo(dT) affinity chromatography presents a scalable and efficient method, demonstrating high yield and purity.[4][5][6][7][8] This technique leverages a poly(A) tail engineered into the circRNA construct design to capture the desired RNA species while allowing contaminants to be washed away.[5] Compared to traditional methods like silica-based columns and HPLC, Oligo(dT) purification has been shown to yield circRNA with a higher purity profile, which is crucial for downstream applications like LNP encapsulation.[4][5]

2. Quality Control of Purified circRNA

Thorough quality control is essential to ensure the purity, integrity, and concentration of the purified circRNA. Key analytical techniques include:

- Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To visualize and quantify the proportion of circular, linear, and nicked RNA isoforms.[4][9]
- Capillary Electrophoresis (CE): For rapid and high-resolution assessment of RNA purity and integrity.[10]
- Dot-Blot Analysis: To quantify the percentage of double-stranded RNA (dsRNA), a critical impurity that can trigger an immune response.[4] Affinity chromatography methods have been shown to significantly reduce dsRNA levels to well below the acceptable threshold for therapeutic RNA.[4]

3. LNP Formulation for circRNA Delivery

LNPs are a leading platform for in vivo delivery of RNA therapeutics.[4][5] A typical LNP formulation consists of four key components:

- Ionizable Lipids: These lipids are positively charged at a low pH, facilitating complexation with the negatively charged RNA. In the near-neutral pH of the bloodstream, they become neutral, and upon endosomal uptake, the acidic environment of the endosome protonates

them again, promoting endosomal escape.[11][12] Novel ionizable lipids like CP-LC-0867 have demonstrated superior protein expression compared to conventional lipids.[4][6][7][8]

- Phospholipids: These structural lipids, such as DOPE, contribute to the formation of the lipid bilayer.[13]
- Cholesterol: This component helps to stabilize the LNP structure.[11][14]
- PEG-Lipids: A polyethylene glycol (PEG) coating on the LNP surface prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[11][14]

The ratio of these components, particularly the N/P ratio (molar ratio of amine groups in the ionizable lipid to phosphate groups in the RNA), is a critical parameter that influences encapsulation efficiency, particle size, and overall delivery efficacy.[1]

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) and Circularization of circRNA

This protocol is based on the use of a permuted intron-exon (PIE) self-splicing system.

- IVT Reaction Setup:
 - Assemble the IVT reaction at room temperature in the following order:
 - Nuclease-free water
 - Transcription buffer (e.g., 5x)
 - NTPs (ATP, GTP, CTP, UTP)
 - Linearized pDNA template (encoding the circRNA construct)
 - T7 RNA Polymerase
 - Incubate the reaction at 37°C for 2-4 hours. Optimal incubation times can be determined empirically.[4]
- Circularization Reaction:

- Following IVT, add GTP and MgCl_2 to the reaction mixture to facilitate the self-splicing and circularization process. The optimal Mg^{2+} concentration should be determined, with 16.5 mM being reported as optimal in one study.[4]
- Incubate at 37°C for 15-30 minutes.
- DNase Treatment:
 - Add DNase I to the reaction mixture to digest the pDNA template.
 - Incubate at 37°C for 30 minutes.

Protocol 2: circRNA Purification using Oligo(dT) Affinity Chromatography

This protocol is suitable for purifying circRNA containing an engineered poly(A) tail.

- Column Preparation:
 - Equilibrate an Oligo(dT) cellulose or magnetic bead column with a binding buffer (e.g., containing Tris-HCl, NaCl).
- RNA Binding:
 - Denature the IVT and circularization reaction product by heating at 65°C for 5 minutes, then immediately place on ice.
 - Add an equal volume of binding buffer to the RNA solution.
 - Load the RNA solution onto the equilibrated Oligo(dT) column and allow it to bind.
- Washing:
 - Wash the column with a wash buffer (similar to binding buffer but may have a lower salt concentration) to remove unbound linear RNA fragments, proteins, and other impurities.
- Elution:
 - Elute the purified circRNA from the column using a low-salt elution buffer or nuclease-free water pre-heated to 55-65°C.

- Concentration and Buffer Exchange:
 - Concentrate the eluted circRNA and exchange the buffer to a suitable storage buffer (e.g., citrate buffer) using ultrafiltration devices.

Protocol 3: LNP Formulation of Purified circRNA

This protocol describes a general method for LNP formulation using a microfluidic mixing device.

- Preparation of Lipid Mixture:
 - Prepare a stock solution of the lipid mixture (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) in ethanol at the desired molar ratio.
- Preparation of RNA Solution:
 - Dilute the purified circRNA to the desired concentration in an aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic Mixing:
 - Set up a microfluidic mixing device (e.g., NanoAssemblr).
 - Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.
 - Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of circRNA-LNPs.
- Downstream Processing:
 - Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components.
 - Concentrate the LNP formulation using ultrafiltration if necessary.
 - Sterile filter the final LNP formulation through a 0.22 μm filter.

Data Presentation

Table 1: Comparison of circRNA Purification Methods

Parameter	Oligo(dT) Affinity Chromatography	Silica-Based Kit	High-Performance Liquid Chromatography (HPLC)
circRNA Purity (% of total RNA)	~69.4% [4]	~51.25% [4]	High, but method can be complex
Total RNA Recovery (µg per µg pDNA)	18.9 [4]	55.75 [4]	Typically low (<1% of input RNA) [4] [5]
circRNA/nicked RNA Ratio	~2-fold higher than silica method [5]	Lower than Oligo(dT)	Variable
dsRNA Content	~0.05% [4]	Higher than Oligo(dT)	Can effectively remove dsRNA [4]
Scalability	High	Moderate	Can be challenging for large scale

Table 2: Critical Quality Attributes of circRNA-LNPs

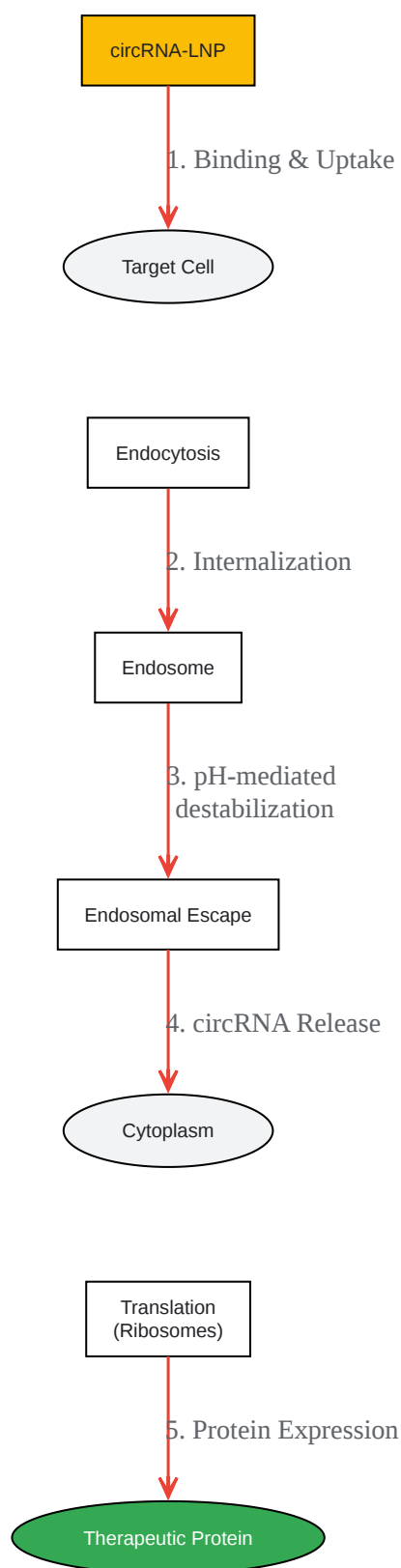
Attribute	Target Range	Significance
Particle Size (Diameter)	80 - 150 nm	Affects cellular uptake, biodistribution, and circulation time.[1][15]
Polydispersity Index (PDI)	< 0.2	Indicates a narrow and uniform particle size distribution.[1]
Encapsulation Efficiency	> 90%	Ensures a high percentage of the therapeutic RNA is successfully loaded into the LNPs.[1]
Zeta Potential	Near-neutral	Affects LNP stability and potential for off-target effects. [1]

Visualizations



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Caption: Workflow for circRNA-LNP Production.



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Caption: LNP-mediated circRNA Delivery Pathway.

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